2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

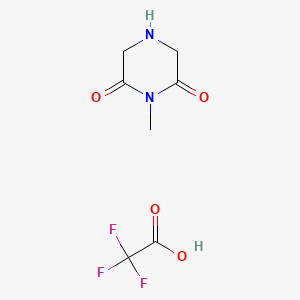

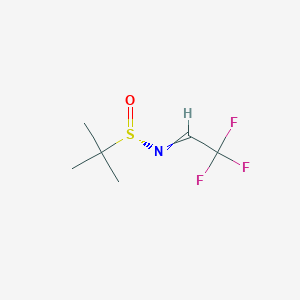

“2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide” is a chiral auxiliary used in the asymmetric preparation of trifluoroethylamines . It is a useful reagent for synthesizing chiral amines . The compound has a CAS number of 1219607-85-8 .

Synthesis Analysis

The compound can be synthesized from (S)-(-)-tert-butylsulfinamide (S)-1 and trifluoroacetaldehyde hydrate 2a . The reaction mixture is stirred at 40 °C for 6 hours under nitrogen . The crude product is then used for subsequent reactions .Molecular Structure Analysis

The molecular formula of the compound is C6H10F3NOS . The InChI code is 1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+ .Chemical Reactions Analysis

The compound can be readily transformed into P,N -sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins .Physical and Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is stored at room temperature .科学的研究の応用

Asymmetric Synthesis

2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. A study demonstrated its use in the diastereoselective 1,2-addition of arylmetals to create highly diastereomerically enriched adducts, leading to the production of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Cycloaddition Reactions

This compound is also significant in facilitating cycloaddition reactions. A [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provided a stereoselective method for synthesizing cyclic sulfoximines, with the difluoro(phenylsulfonyl)methyl group playing a crucial role in enabling these reactions (Ye et al., 2014).

Synthesis of Trifluoromethylated Compounds

It has been used in the anodic preparation of N-(2,2,2-Trifluoroethylidene)sulfenamides for synthesizing trifluoromethylated amines, aminoketone, and aminoalkanoates, highlighting its role in the synthesis of fluorinated compounds (Fuchigami, Ichikawa, & Konno, 1992).

Other Chemical Syntheses

- Utilized in the reaction of metallated allenes with phenylsulfinylamine, leading to the formation of N-phenyl-2-alkynylsulfinamides (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).

- Played a role in the synthesis of 3-Iodo-N

1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, a process characterized by its cost-effectiveness and high yield (Cheng-ron, 2015).

Biochemical Research

In biochemical research, its analogues have been investigated as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Theoretical and Mechanistic Studies

- The acid-catalyzed hydrolysis of sulfinamide was studied through ab initio calculations, highlighting the mechanistic aspects of reactions involving sulfinamides (Kim & Lee, 1997).

- Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines were investigated, with computational studies aligning with experimental observations (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Enhanced Oil Recovery

In the field of enhanced oil recovery, acrylamide polymers, including those derived from this compound, were characterized for their applications in this area (Sabhapondit, Borthakur, & Haque, 2003).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves the reaction of 2-methylpropane-2-sulfinic acid with 2,2,2-trifluoroethanol and subsequent dehydration to form the desired product.", "Starting Materials": [ "2-methylpropane-2-sulfinic acid", "2,2,2-trifluoroethanol", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methylpropane-2-sulfinic acid (10 g) in methanol (50 mL) and add sodium hydroxide (2 g).", "Step 2: Add 2,2,2-trifluoroethanol (10 mL) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium sulfate (5 g) to the reaction mixture and filter the resulting solution.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in diethyl ether (50 mL) and add a catalytic amount of sulfuric acid.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then filter the resulting solution.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the pure product as a white solid." ] } | |

CAS番号 |

929642-48-8 |

分子式 |

C6H10F3NOS |

分子量 |

201.21 g/mol |

IUPAC名 |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |

InChIキー |

PLTNZADFUQGXSR-UHFFFAOYSA-N |

異性体SMILES |

CC(C)(C)[S@](=O)N=CC(F)(F)F |

SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

正規SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

ピクトグラム |

Flammable |

同義語 |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide 2-MTFE-PSA cpd |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in the synthesis of 1-aryl-2,2,2-trifluoroethylamines?

A1: this compound acts as a chiral auxiliary in the synthesis of 1-aryl-2,2,2-trifluoroethylamines []. It achieves this by reacting with aryllithium reagents in a diastereoselective 1,2-addition reaction. This reaction creates a new chiral center, and the existing chirality of the this compound influences the stereochemical outcome, leading to a high diastereomeric excess of the desired product []. Subsequent acidic methanolysis then removes the auxiliary, yielding the final 1-aryl-2,2,2-trifluoroethylamine hydrochloride [].

Q2: What are the structural characteristics of this compound?

A2: While the paper doesn't explicitly state the molecular formula, weight, or spectroscopic data, it describes the synthesis of this compound from the condensation of commercially available N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate []. This information allows for the deduction of its structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

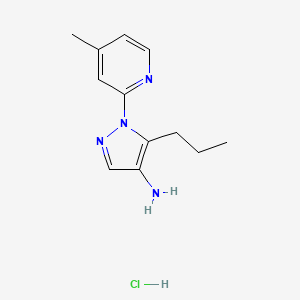

![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)

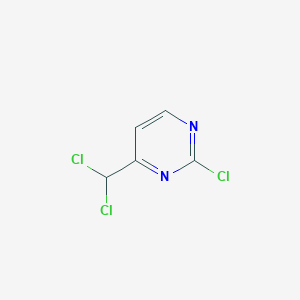

![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)

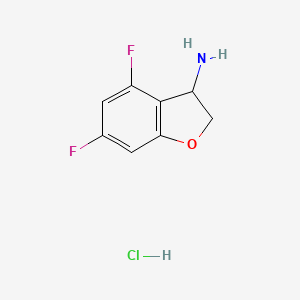

![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)

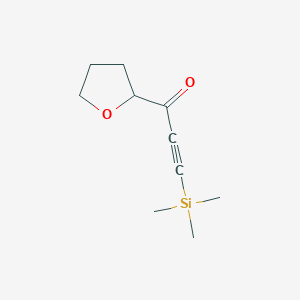

![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)